molecular formula C22H27N3O5S B262305 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

Katalognummer B262305
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: XRIVPGYPCNWNMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide is a compound commonly known as BAY 43-9006 or Sorafenib. It is a small molecule inhibitor that targets multiple kinases involved in cell proliferation and angiogenesis. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

Wirkmechanismus

Sorafenib inhibits the activity of multiple kinases involved in cell proliferation and angiogenesis. It inhibits the activity of Raf-1, B-Raf, and other kinases in the MAPK/ERK pathway, which is essential for cell growth and proliferation. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting angiogenesis, Sorafenib can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of kinases involved in cell signaling pathways. Sorafenib has been found to decrease the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. By inhibiting VEGF, Sorafenib can prevent the growth and spread of tumors.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target kinases, making it a potent inhibitor. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations. It is not a selective inhibitor and can inhibit the activity of other kinases that are not involved in cancer progression. This can lead to off-target effects and potentially unwanted side effects.

Zukünftige Richtungen

There are several future directions for Sorafenib research. One direction is to develop more selective inhibitors that target specific kinases involved in cancer progression. Another direction is to investigate the use of Sorafenib in combination with other anticancer agents to enhance its efficacy. Additionally, Sorafenib could be used in combination with immunotherapy to enhance the immune system's ability to fight cancer. Finally, Sorafenib could be investigated for its potential use in other types of cancer, such as lung cancer and colorectal cancer.

Synthesemethoden

The synthesis of Sorafenib involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol in the presence of sodium hydroxide to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with acetic anhydride to yield 4-(acetylamino)phenyl 4-(4-aminophenoxy)-3-nitrobenzoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 4-methoxyaniline and cyclopentylacetyl chloride to yield Sorafenib.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its anti-tumor activity and has shown promising results in preclinical and clinical studies. It has been found to inhibit the activity of multiple kinases such as Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KIT, and RET. Sorafenib's ability to target multiple kinases makes it an effective anticancer agent.

Eigenschaften

Produktname

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

Molekularformel

C22H27N3O5S

Molekulargewicht

445.5 g/mol

IUPAC-Name

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-cyclopentylacetamide

InChI

InChI=1S/C22H27N3O5S/c1-16(26)23-18-7-13-21(14-8-18)31(28,29)25(19-9-11-20(30-2)12-10-19)15-22(27)24-17-5-3-4-6-17/h7-14,17H,3-6,15H2,1-2H3,(H,23,26)(H,24,27)

InChI-Schlüssel

XRIVPGYPCNWNMS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.